

solubility and stability of (4-Amino-benzenesulfonylamino)-acetic acid in different solvents

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Compound of Interest

Compound Name: (4-Amino-benzenesulfonylamino)-acetic acid

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Solubility and Stability of (4-Amino-benzenesulfonylamino)-acetic acid: A Technical Guide

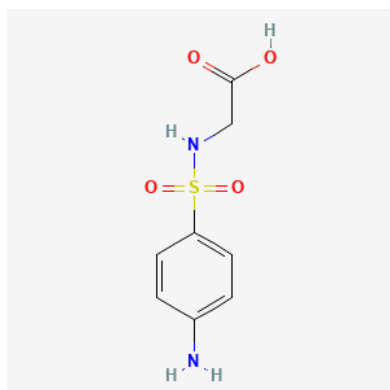
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **(4-Amino-benzenesulfonylamino)-acetic acid**, also known as N-(4-aminobenzenesulfonyl)-glycine. Due to the limited direct experimental data for this specific molecule, this guide leverages data from structurally similar and well-studied sulfonamides, such as sulfacetamide and sulfanilamide, to predict its physicochemical properties. It also outlines standard experimental protocols for determining these characteristics.

Chemical Profile

Property	Value	Source
Chemical Name	(4-Amino-benzenesulfonylamino)-acetic acid	-
Synonyms	N-(4-aminobenzenesulfonyl)-glycine, 2-(4-aminophenylsulfonamido)acetic acid, Sulfanilamidoacetic acid	[1]
CAS Number	5616-30-8	[1]
Molecular Formula	C8H10N2O4S	[1]
Molecular Weight	230.24 g/mol	[1]

Chemical Structure



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Predicted Solubility Profile

The solubility of **(4-Amino-benzenesulfonylamino)-acetic acid** is influenced by its amphoteric nature, possessing both a weakly basic amino group and an acidic carboxylic acid group, in addition to the sulfonamide functionality. The solubility is expected to be pH-dependent.

Based on data for related sulfonamides, the following table summarizes the predicted solubility in various solvents. It is crucial to note that these are estimates and experimental verification is necessary.

Solvent	Predicted Solubility	Rationale and Remarks
Water	Low to Moderate	The presence of polar functional groups (amino, carboxylic acid, sulfonamide) allows for hydrogen bonding with water. However, the benzene ring contributes to hydrophobicity. Solubility is expected to be lowest near its isoelectric point and increase at acidic and alkaline pH.
Aqueous Buffers	pH-dependent	Acidic pH (e.g., pH 1-3): The amino group will be protonated (-NH ₃ ⁺), increasing solubility. Alkaline pH (e.g., pH 8-10): The carboxylic acid group will be deprotonated (-COO ⁻), increasing solubility.
Ethanol	Moderate	Ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.
Methanol	Moderate to High	Similar to ethanol, methanol is a polar protic solvent capable of solvating the molecule.
Acetone	Moderate	Acetone is a polar aprotic solvent that can accept hydrogen bonds, leading to some degree of solubility. [2]
Dimethyl Sulfoxide (DMSO)	High	DMSO is a strong polar aprotic solvent, often used for compounds with poor solubility in other common solvents.

Dichloromethane

Low

As a non-polar solvent, it is not expected to effectively solvate the polar functional groups of the molecule.

Predicted Stability Profile and Degradation Pathways

The stability of **(4-Amino-benzenesulfonylamino)-acetic acid** is a critical parameter for its storage and formulation.^{[3][4][5][6][7]} The primary degradation pathways for sulfonamides typically involve hydrolysis and oxidation.

Key Factors Influencing Stability:

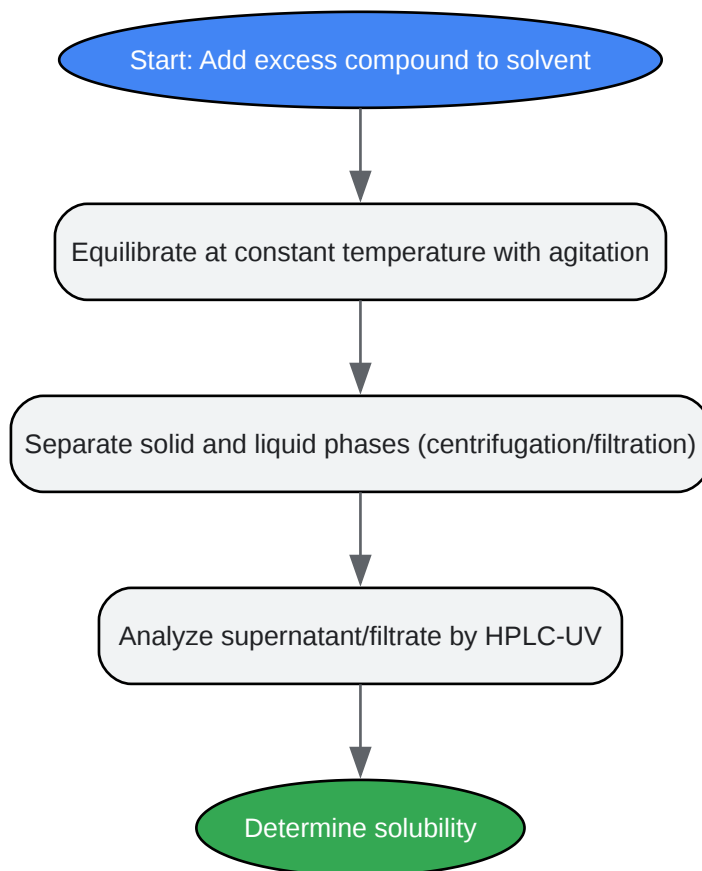
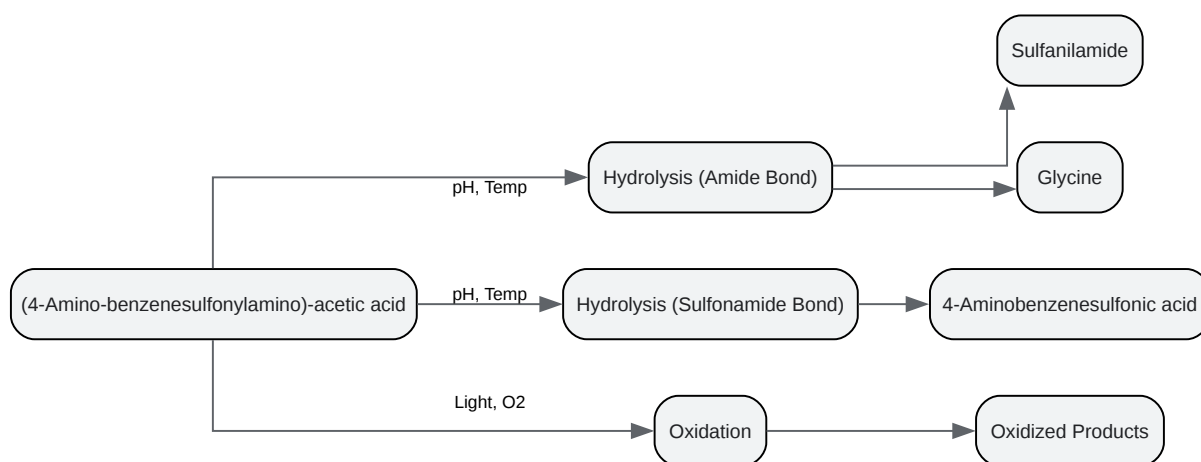
- **pH:** Hydrolysis of the sulfonamide bond can be catalyzed by both acidic and basic conditions. The amide linkage within the glycine moiety may also be susceptible to hydrolysis.
- **Temperature:** Elevated temperatures accelerate degradation reactions.
- **Light:** Photodegradation can occur, particularly for aromatic compounds. Exposure to UV light may lead to the formation of colored degradants.
- **Oxidizing Agents:** The amino group is susceptible to oxidation.

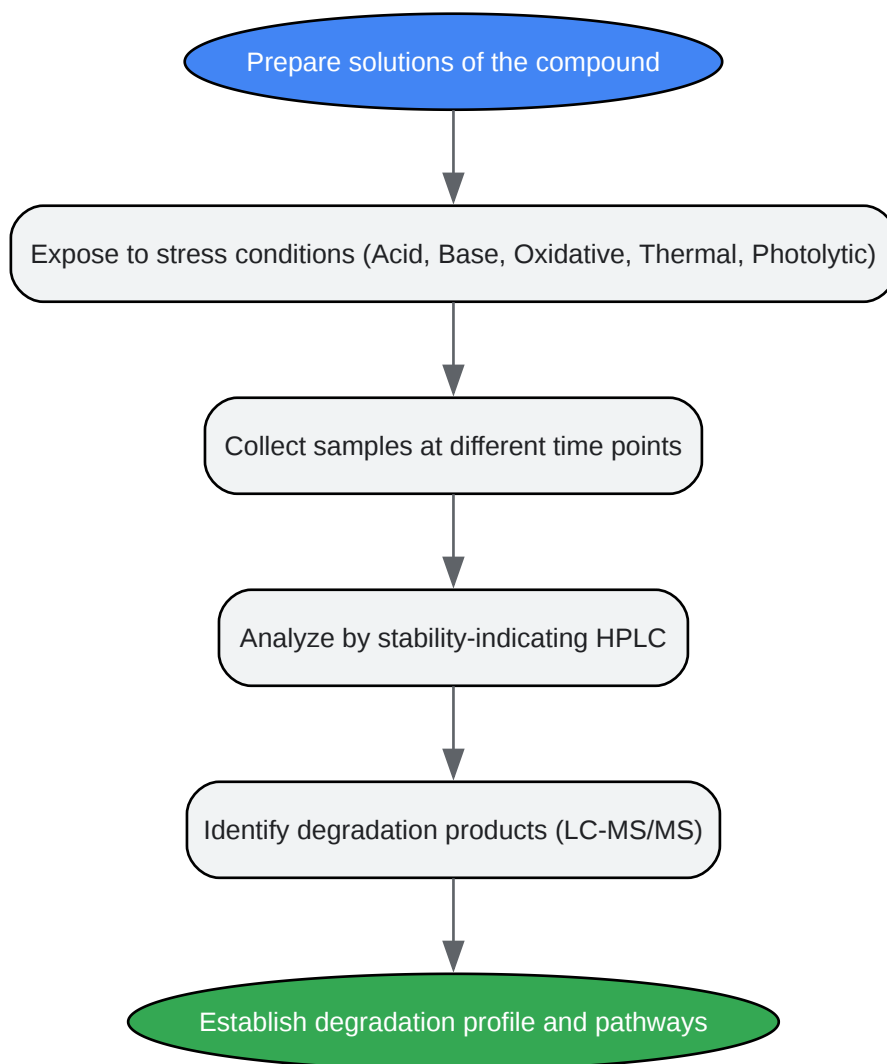
Potential Degradation Products:

Based on known degradation pathways of similar compounds, potential degradation products could include:

- **Sulfanilamide and Glycine:** Resulting from the hydrolysis of the amide bond.
- **4-Aminobenzenesulfonic acid:** From the hydrolysis of the sulfonamide bond.
- **Oxidized derivatives:** Arising from the oxidation of the aromatic amino group.

The following diagram illustrates a potential degradation pathway for **(4-Amino-benzenesulfonylamino)-acetic acid**.





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